Rebaudioside B

Übersicht

Beschreibung

Rebaudiosid B ist ein Steviolglykosid, eine natürliche Verbindung, die in den Blättern der Pflanze Stevia rebaudiana vorkommt. Es ist eines von mehreren Glykosiden, die für den süßen Geschmack von Steviablättern verantwortlich sind. Rebaudiosid B ist bekannt für seine intensive Süße, etwa 150-mal süßer als Saccharose, und ist kalorienfrei, was es zu einer beliebten Wahl als natürlicher Süßstoff macht .

Wissenschaftliche Forschungsanwendungen

Rebaudiosid B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Rebaudiosid B entfaltet seine Wirkung in erster Linie durch seine Wechselwirkung mit Geschmacksrezeptoren auf der Zunge. Es bindet an den süßen Geschmacksrezeptor, einen G-Protein-gekoppelten Rezeptor, der einen Signaltransduktionsweg auslöst, der zur Wahrnehmung von Süße führt . Außerdem löst Rebaudiosid B keine glykämische Reaktion aus, was es für Menschen mit Diabetes geeignet macht .

Wirkmechanismus

Target of Action

Rebaudioside B, a steviol glycoside, is a minor constituent isolated from the leaves of Stevia rebaudiana Bertoni . It is known for its sweetening properties, being about 150 times sweeter than sucrose . The primary targets of this compound are the taste receptors in humans, specifically the sweet taste receptors . It has also been observed to affect the biofilm formation of Vibrio parahaemolyticus .

Mode of Action

This compound interacts with the sweet taste receptors on the tongue, triggering a response that is perceived as sweetness . In the case of Vibrio parahaemolyticus, it has been observed to significantly promote the biofilm formation while reducing the biomass of cells . The exact molecular interactions and changes resulting from this are still under investigation.

Biochemical Pathways

It is known that the perception of sweetness involves the activation of taste receptors and subsequent signal transduction pathways . In the case of Vibrio parahaemolyticus, the formation of biofilms is a complex process involving multiple genes and signaling pathways .

Pharmacokinetics

It is known that steviol glycosides, the class of compounds to which this compound belongs, are deglycosylated by intestinal microflora prior to the absorption of steviol and conjugation to steviol glucuronide . This suggests that this compound may undergo similar processes.

Result of Action

The primary result of this compound’s action is the perception of sweetness when it interacts with the taste receptors . In terms of its effects on Vibrio parahaemolyticus, it has been observed to increase biofilm production without changing or even reducing the biomass of target strains .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of this compound. Furthermore, the presence of other compounds can also influence its action. For example, blending with different sweeteners is known to improve the sensory characteristics of Rebaudioside A , and similar effects may be observed with this compound.

Biochemische Analyse

Biochemical Properties

Rebaudioside B is one of the primary glycosides found in stevia plants, contributing to the overall sweetness of the plant . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the release of glucagon-like peptide 1 (GLP-1) from intestinal cells, which plays a crucial role in regulating blood sugar levels .

Cellular Effects

This compound has been shown to have beneficial effects on beta cells exposed to lipotoxicity, potentially protecting against type 2 diabetes . It influences cell function by modulating various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been found to stimulate the release of GLP-1 from intestinal cells via bitter taste signaling pathways

Dosage Effects in Animal Models

Stevia extracts, which contain this compound, have been shown to have beneficial effects on metabolic syndrome in high-fat diet-induced diabetic rats .

Metabolic Pathways

This compound is involved in the metabolic pathways of the Stevia plant. It’s a product of the steviol glycoside biosynthesis pathway, which involves various enzymes and cofactors .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Rebaudiosid B kann durch katalytische Hydrierung von Steviolglykosiden synthetisiert werden. Dieser Prozess beinhaltet die Verwendung von Palladiumhydroxid (Pd(OH)₂) als Katalysator in einer Lösungsmittelmischung aus Ethanol und Wasser bei Raumtemperatur unter Wasserstoffdruck . Die Strukturen der resultierenden Dihydroderivate werden mit Hilfe von Kernspinresonanz-(NMR)-Spektraldaten charakterisiert .

Industrielle Produktionsverfahren: Die industrielle Produktion von Rebaudiosid B erfolgt typischerweise durch Extraktion aus der Stevia rebaudiana-Pflanze. Die Blätter werden geerntet, getrocknet und einer Wasser- oder Alkoholextraktion unterzogen, um die Steviolglykoside zu isolieren. Der Extrakt wird dann mit Techniken wie Kristallisation, Chromatographie und Filtration gereinigt, um hochreines Rebaudiosid B zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Rebaudiosid B unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Rebaudiosid B kann zu verschiedenen Derivaten oxidiert werden.

Reduktion: Katalytische Hydrierung mit Pd(OH)₂ reduziert Rebaudiosid B zu seinen Dihydroderivaten.

Substitution: Glykosylierungsreaktionen können zusätzliche Zuckerreste an Rebaudiosid B anfügen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Palladiumhydroxid (Pd(OH)₂) in einer Ethanol-Wasser-Mischung unter Wasserstoffdruck.

Substitution: Glykosylierungsreaktionen verwenden oft Glykosyldonoren wie 1-Desoxy-1-fluor-D-Glucose.

Hauptprodukte:

Oxidation: Verschiedene oxidierte Derivate von Rebaudiosid B.

Reduktion: Dihydroderivate von Rebaudiosid B.

Substitution: Glykosylierte Derivate mit zusätzlichen Zuckerresten.

Vergleich Mit ähnlichen Verbindungen

Rebaudiosid B gehört zu einer Familie von Steviolglykosiden, zu denen auch folgende gehören:

Steviosid: Etwa 110-270-mal süßer als Saccharose.

Rebaudiosid A: Etwa 240-mal süßer als Saccharose.

Rebaudiosid C: 40-60-mal süßer als Saccharose.

Rebaudiosid D: 200-220-mal süßer als Saccharose.

Einzigartigkeit: Rebaudiosid B ist durch sein spezifisches Glykosylierungsmuster einzigartig, das zu seinem besonderen Süßigkeitsprofil und seiner Stabilität beiträgt. Es ist weniger süß als Rebaudiosid A und D, aber immer noch deutlich süßer als Saccharose .

Zusammenfassend lässt sich sagen, dass Rebaudiosid B eine wertvolle Verbindung mit vielfältigen Anwendungen in verschiedenen Bereichen ist. Seine einzigartigen Eigenschaften und natürliche Herkunft machen es zu einer attraktiven Alternative zu synthetischen Süßstoffen.

Eigenschaften

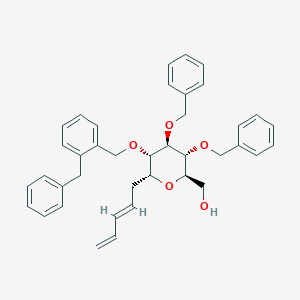

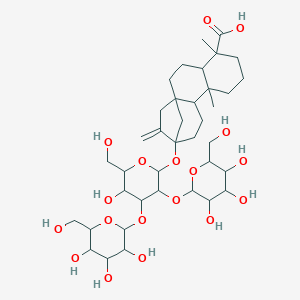

IUPAC Name |

13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-33-30(55-32-28(48)26(46)23(43)18(13-40)52-32)29(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSKVOAJKLUMCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rebaudioside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58543-17-2 | |

| Record name | Rebaudioside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193 - 195 °C | |

| Record name | Rebaudioside B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.